Sodium 1-butanesulfonate

Catalog No.
S612469
CAS No.
2386-54-1
M.F
C4H10NaO3S
M. Wt
161.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-butanesulfonate

CAS Number

2386-54-1

Product Name

Sodium 1-butanesulfonate

IUPAC Name

sodium;butane-1-sulfonate

Molecular Formula

C4H10NaO3S

Molecular Weight

161.18 g/mol

InChI

InChI=1S/C4H10O3S.Na/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H,5,6,7);

InChI Key

ATZRRRJPVCTDKR-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)[O-].[Na+]

Synonyms

1-butanesulfonic acid, 1-butanesulfonic acid sodium salt

Canonical SMILES

CCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCS(=O)(=O)[O-].[Na+]

Applications in Chemical Synthesis

Sodium 1-butanesulfonate has found limited application in chemical synthesis. One study explored its use as a structure-directing agent (SDA) in the synthesis of high silicon content SAPO-45 (a type of zeolite material). The presence of sodium 1-butanesulfonate in the reaction mixture influenced the formation of the final product, leading to a material with a higher silicon content compared to traditional methods. []

Applications in Chromatography

Sodium 1-butanesulfonate finds more frequent use in the field of chromatography, particularly in high-performance liquid chromatography (HPLC). It serves two main purposes:

  • Mobile Phase Component: Due to its water solubility and ionic nature, sodium 1-butanesulfonate can be used as a component of the mobile phase in HPLC. The specific role it plays depends on the chosen separation mode. In ion-exchange chromatography, it can act as a counterion, influencing the interaction between analytes and the stationary phase. []
  • Ion-Pairing Agent: In reversed-phase chromatography, sodium 1-butanesulfonate can be employed as an ion-pairing agent. By forming ion pairs with specific analytes, it can alter their retention times on the column, allowing for improved separation of closely eluting peaks. []

Sodium 1-butanesulfonate is an organic compound with the molecular formula C4H9NaO3S\text{C}_4\text{H}_9\text{NaO}_3\text{S} and a molecular weight of approximately 160.17 g/mol. It appears as a white to off-white crystalline powder and is known for its properties as an anionic detergent. This compound is soluble in water and is commonly utilized in various chemical applications, particularly in chromatography and organic synthesis .

  • Skin and eye irritant: Direct contact with NaBS may irritate the skin and eyes. Wear gloves and safety glasses when handling the compound.
  • Dust inhalation: Avoid inhaling dust particles of NaBS, as it may irritate the respiratory tract.
, notably as an ion-pairing agent in high-performance liquid chromatography (HPLC). It aids in the separation of various compounds, including peptides and proteins, by forming ion pairs with analytes, thereby enhancing their detectability . Additionally, it has been employed in the Suzuki reaction, a widely used method for forming carbon-carbon bonds .

While specific biological activity data for sodium 1-butanesulfonate is limited, it has been noted for its use in biochemical applications. It serves as a reagent in the preparation of mobile phases for HPLC coupled with inductively coupled plasma-mass spectrometry (HPLC-ICP-MS), which is crucial for analyzing trace elements in biological samples . Its role as an anionic detergent suggests potential interactions with biological membranes, although detailed studies on its biological effects are scarce.

Sodium 1-butanesulfonate can be synthesized through the sulfonation of butane using sulfur trioxide or chlorosulfonic acid followed by neutralization with sodium hydroxide or sodium carbonate. This process typically involves the following steps:

  • Sulfonation: Butane reacts with sulfur trioxide to form butanesulfonic acid.
  • Neutralization: The resulting butanesulfonic acid is then neutralized with sodium hydroxide to produce sodium 1-butanesulfonate .

Sodium 1-butanesulfonate shares structural similarities with other sulfonate compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Sodium dodecyl sulfateC₁₂H₂₅NaO₄SCommonly used surfactant; strong detergent
Sodium octanesulfonateC₈H₁₇NaO₃SUsed as a surfactant; similar applications
Sodium benzenesulfonateC₆H₅NaO₃SUsed in dye manufacturing and as a reagent

Uniqueness of Sodium 1-butanesulfonate:

  • Sodium 1-butanesulfonate's shorter carbon chain compared to sodium dodecyl sulfate makes it less hydrophobic, which can influence its solubility and interaction profiles.
  • Its specific application as an ion-pairing reagent distinguishes it from other sulfonates that may not be suitable for such uses.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

161.02483463 g/mol

Monoisotopic Mass

161.02483463 g/mol

Heavy Atom Count

9

Related CAS

2386-47-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2386-54-1

General Manufacturing Information

1-Butanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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